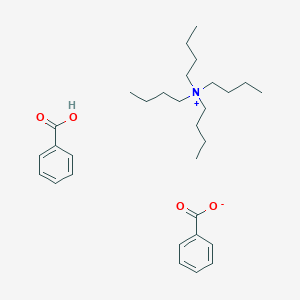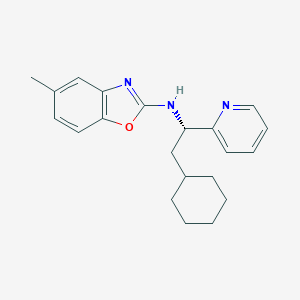
Ontazolast
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Ontazolast est un médicament à petite molécule connu pour son rôle d’antagoniste du récepteur de la leucotriène B4. Il a été initialement développé par C.H. Boehringer Sohn AG & Co. KG pour le traitement des troubles du système immunitaire et des maladies respiratoires, en particulier l’asthme . La formule moléculaire de l’this compound est C21H25N3O, et sa masse moléculaire est de 335,44 g/mol .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l’Ontazolast implique la formation d’un anion adjacent à un atome d’azote, suivie d’une alkylation asymétrique à l’aide d’un modèle chiral . Cette méthode garantit la stéréochimie souhaitée du produit final.
Méthodes de Production Industrielle : La production industrielle de l’this compound implique généralement l’utilisation de techniques de synthèse organique avancées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation et la purification pour obtenir la qualité souhaitée du composé .
Analyse Des Réactions Chimiques
Types de Réactions : L’Ontazolast subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : L’this compound peut subir des réactions de substitution, en particulier au niveau des sites azotés et aromatiques.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .
4. Applications de la Recherche Scientifique
Applications De Recherche Scientifique
Mécanisme D'action
L’Ontazolast exerce ses effets en inhibant le récepteur de la leucotriène B4 (LTB4R). Ce récepteur est impliqué dans la biosynthèse de la leucotriène B4, un médiateur inflammatoire puissant. En bloquant ce récepteur, l’this compound réduit la production de leucotriène B4, atténuant ainsi l’inflammation et les symptômes associés .
Composés Similaires :
Montélukast : Un autre antagoniste du récepteur de la leucotriène utilisé dans la thérapie de l’asthme.
Zafirlukast : Un antagoniste du récepteur de la leucotriène avec des applications similaires dans les maladies respiratoires.
Unicité de l’this compound : L’this compound est unique en raison de son inhibition spécifique de la biosynthèse de la leucotriène B4, ce qui en fait un agent anti-inflammatoire puissant. Sa structure moléculaire et son mécanisme d’action le distinguent des autres antagonistes des récepteurs de la leucotriène .
Comparaison Avec Des Composés Similaires
Montelukast: Another leukotriene receptor antagonist used in asthma therapy.
Zafirlukast: A leukotriene receptor antagonist with similar applications in respiratory diseases.
Uniqueness of Ontazolast: this compound is unique due to its specific inhibition of leukotriene B4 biosynthesis, making it a potent anti-inflammatory agent. Its molecular structure and mechanism of action distinguish it from other leukotriene receptor antagonists .
Propriétés
Numéro CAS |
147432-77-7 |
|---|---|
Formule moléculaire |
C21H25N3O |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-[(1S)-2-cyclohexyl-1-pyridin-2-ylethyl]-5-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C21H25N3O/c1-15-10-11-20-19(13-15)24-21(25-20)23-18(17-9-5-6-12-22-17)14-16-7-3-2-4-8-16/h5-6,9-13,16,18H,2-4,7-8,14H2,1H3,(H,23,24)/t18-/m0/s1 |
Clé InChI |
RVXKHAITGKBBAC-SFHVURJKSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC(CC3CCCCC3)C4=CC=CC=N4 |
SMILES isomérique |
CC1=CC2=C(C=C1)OC(=N2)N[C@@H](CC3CCCCC3)C4=CC=CC=N4 |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)NC(CC3CCCCC3)C4=CC=CC=N4 |
Synonymes |
BIRM 270 BIRM-270 N-(2-cyclohexyl-1-(2-pyridinyl)ethyl)-5-methyl-2-benzoxazolamine ontazolast |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


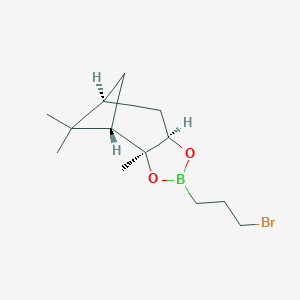

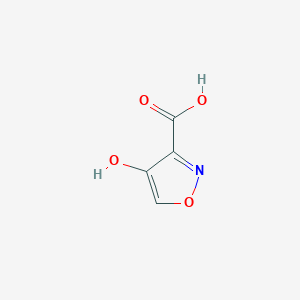
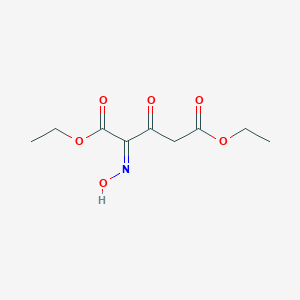

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

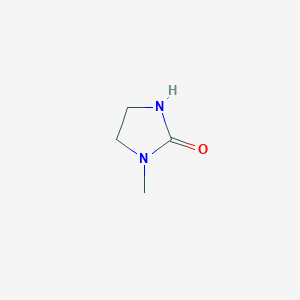
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)
